Sempervirine cation
Overview
Description
Preparation Methods
Chemical Reactions Analysis
Sempervirine undergoes various chemical reactions, including:
Oxidation: Sempervirine can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the structure of sempervirine, potentially altering its biological activity.
Substitution: Sempervirine can undergo substitution reactions, where functional groups are replaced by other groups, leading to the formation of derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: Sempervirine is used as a model compound in organic synthesis and reaction mechanism studies.
Medicine: Sempervirine has demonstrated potential as an anticancer agent, particularly in the treatment of hepatocellular carcinoma and glioma It has been shown to induce cell cycle arrest and promote autophagy and apoptosis in cancer cells.
Industry: While industrial applications are limited, sempervirine’s unique chemical structure makes it a valuable compound for developing new pharmaceuticals and chemical products.
Mechanism of Action
Sempervirine exerts its effects through several mechanisms:
Inhibition of RNA Polymerase I: Sempervirine inhibits RNA polymerase I transcription, leading to nucleolar stress and the downregulation of E2F1 protein levels.
Regulation of Wnt/β-Catenin Pathway: Sempervirine inhibits the nuclear aggregation of β-catenin, affecting cell proliferation and inducing apoptosis.
Akt/mTOR Signaling Pathway: Sempervirine induces G2/M phase arrest and promotes autophagy and apoptosis by regulating the Akt/mTOR signaling pathway.
Comparison with Similar Compounds
Sempervirine is unique due to its specific chemical structure and mechanism of action. Similar compounds include other indole alkaloids such as:
Yohimbine: An indole alkaloid with different pharmacological properties, primarily used as an aphrodisiac and for treating erectile dysfunction.
Reserpine: Another indole alkaloid used as an antihypertensive and antipsychotic agent.
Compared to these compounds, sempervirine’s ability to inhibit RNA polymerase I and its specific effects on cancer cell proliferation and apoptosis make it a unique and valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
16,17,18,19-tetrahydro-3H-yohimban-13-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c1-2-6-14-12-21-10-9-16-15-7-3-4-8-17(15)20-19(16)18(21)11-13(14)5-1/h3-4,7-12H,1-2,5-6H2/p+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVUEULZDJRMJR-UHFFFAOYSA-O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C[N+]3=C(C=C2C1)C4=C(C=C3)C5=CC=CC=C5N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902228 | |
Record name | NoName_1452 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6882-99-1 | |
Record name | 2,3,4,13-Tetrahydro-1H-benz[g]indolo[2,3-a]quinolizin-6-ium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6882-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sempervirine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SEMPERVIRINE CATION | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX0WA3X59B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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